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Compound of Interest

Compound Name:
1-Isopropyl-1H-pyrazole-5-

carbaldehyde

Cat. No.: B581175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Isopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal

chemistry and synthetic organic chemistry. Its pyrazole core, substituted with a reactive

carbaldehyde group and an isopropyl moiety, makes it a versatile building block for the

synthesis of more complex molecules with potential therapeutic applications. This technical

guide provides a comprehensive overview of its chemical properties, a detailed hypothetical

synthesis protocol, and predicted spectroscopic and physical characteristics based on

established chemical principles and data from analogous structures.

Chemical Properties and Molecular Structure
1-Isopropyl-1H-pyrazole-5-carbaldehyde possesses a five-membered aromatic ring

containing two adjacent nitrogen atoms, which defines it as a pyrazole. The ring is substituted

at the 1-position with an isopropyl group and at the 5-position with a carbaldehyde (formyl)

group.

Molecular Formula: C₇H₁₀N₂O

Molecular Weight: 138.17 g/mol
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IUPAC Name: 1-isopropyl-1H-pyrazole-5-carbaldehyde

CAS Number: 100305-93-9[1][2]

The presence of the aldehyde group makes the compound susceptible to nucleophilic attack

and oxidation, rendering it a useful synthon for a variety of chemical transformations. The

pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the reactivity

is influenced by the existing substituents.

A summary of key identifiers and computed properties is presented in Table 1.

Property Value

Molecular Formula C₇H₁₀N₂O

Molecular Weight 138.17 g/mol

IUPAC Name 1-isopropyl-1H-pyrazole-5-carbaldehyde

CAS Number 100305-93-9[1][2]

SMILES O=Cc1cn(C(C)C)nc1

Synthesis
A common and effective method for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-

Haack reaction, which involves the formylation of an N-substituted pyrazole. The synthesis of

1-Isopropyl-1H-pyrazole-5-carbaldehyde can be envisioned as a two-step process: first, the

synthesis of the 1-isopropyl-1H-pyrazole precursor, followed by its formylation.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-
pyrazole
This protocol is based on the alkylation of pyrazole with an isopropyl halide.

Materials:

Pyrazole
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Isopropyl bromide

Sodium hydride (NaH) 60% dispersion in mineral oil

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert

atmosphere (e.g., nitrogen or argon), a solution of pyrazole (1.0 equivalent) in anhydrous

DMF is added dropwise at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

The mixture is cooled back to 0 °C, and isopropyl bromide (1.1 equivalents) is added

dropwise.

The reaction is stirred at room temperature for 12-18 hours, monitoring the progress by thin-

layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the slow addition of saturated

aqueous NH₄Cl solution.

The mixture is extracted with diethyl ether (3 x volume).

The combined organic layers are washed with water and brine, dried over anhydrous

MgSO₄, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford 1-

isopropyl-1H-pyrazole.
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Experimental Protocol: Vilsmeier-Haack Formylation of
1-Isopropyl-1H-pyrazole
This protocol describes the introduction of the carbaldehyde group onto the pyrazole ring.

Materials:

1-Isopropyl-1H-pyrazole

Anhydrous N,N-dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere, anhydrous DMF (3.0

equivalents) is dissolved in dichloromethane.

The solution is cooled to 0 °C, and phosphorus oxychloride (1.2 equivalents) is added

dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the

Vilsmeier reagent.

A solution of 1-isopropyl-1H-pyrazole (1.0 equivalent) in dichloromethane is added dropwise

to the Vilsmeier reagent at 0 °C.

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-

4 hours. The reaction progress is monitored by TLC.

After completion, the reaction mixture is cooled to 0 °C and slowly poured into a stirred

mixture of ice and saturated aqueous NaHCO₃ solution to neutralize the excess reagents.
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The mixture is stirred until gas evolution ceases. The layers are separated, and the aqueous

layer is extracted with dichloromethane (3 x volume).

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to yield 1-
isopropyl-1H-pyrazole-5-carbaldehyde.

Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for 1-Isopropyl-1H-pyrazole-5-
carbaldehyde, the following data are predicted based on the analysis of similar pyrazole

derivatives and standard chemical shift values.

¹H NMR Spectroscopy
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 s 1H Aldehyde proton

~7.6 d 1H Pyrazole H4

~6.5 d 1H Pyrazole H3

~4.8 sept 1H Isopropyl CH

~1.5 d 6H Isopropyl CH₃

Predicted solvent: CDCl₃

¹³C NMR Spectroscopy
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Chemical Shift (δ, ppm) Assignment

~185 Aldehyde C=O

~145 Pyrazole C5

~140 Pyrazole C3

~112 Pyrazole C4

~55 Isopropyl CH

~22 Isopropyl CH₃

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

~2970 C-H stretch (isopropyl)

~2870 C-H stretch (aldehyde)

~1680 C=O stretch (aldehyde)

~1550 C=N stretch (pyrazole ring)

~1470 C=C stretch (pyrazole ring)

Mass Spectrometry
Method: Electron Ionization (EI) Predicted m/z: 138.08 (M⁺), with significant fragments

corresponding to the loss of the isopropyl group and the formyl group.

Physical Properties (Predicted)
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Property Predicted Value

Melting Point Not available

Boiling Point Not available

Solubility
Soluble in common organic solvents such as

chloroform, dichloromethane, and methanol.

Reactivity and Potential Applications
The chemical reactivity of 1-Isopropyl-1H-pyrazole-5-carbaldehyde is dominated by the

aldehyde functional group and the pyrazole ring.

Aldehyde Reactions: The aldehyde group can undergo a wide range of reactions, including

oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form

amines. It is also a key participant in condensation reactions with various nucleophiles to

form imines, oximes, and hydrazones, which are important intermediates in the synthesis of

more complex heterocyclic systems.

Pyrazole Ring Chemistry: The pyrazole ring is relatively stable to oxidation and reduction. It

can undergo electrophilic substitution, primarily at the 4-position.

Applications in Drug Discovery: Pyrazole derivatives are known to exhibit a wide range of

biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The

structural motif of 1-Isopropyl-1H-pyrazole-5-carbaldehyde serves as a valuable scaffold

for the development of novel therapeutic agents. Its ability to be readily functionalized allows

for the generation of libraries of compounds for high-throughput screening in drug discovery

programs.

Logical Relationships and Experimental Workflows
The synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde follows a logical progression from

simple starting materials to the final product, as illustrated in the following workflow diagram.
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Caption: Synthetic workflow for 1-Isopropyl-1H-pyrazole-5-carbaldehyde.

The general reactivity of the aldehyde group can be represented in the following diagram,

showcasing its versatility in further synthetic transformations.
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Caption: Reactivity of the aldehyde group in 1-Isopropyl-1H-pyrazole-5-carbaldehyde.

Conclusion
1-Isopropyl-1H-pyrazole-5-carbaldehyde is a valuable heterocyclic compound with significant

potential in synthetic and medicinal chemistry. While experimental data for this specific

molecule is not readily available in the public domain, its chemical properties and reactivity can

be reliably predicted based on well-established principles of organic chemistry. The synthetic

route via N-alkylation of pyrazole followed by Vilsmeier-Haack formylation provides a clear and

feasible pathway for its preparation. The versatile reactivity of the aldehyde group, coupled with

the inherent biological relevance of the pyrazole scaffold, makes this compound a promising

starting material for the development of novel molecules with diverse applications. Further

experimental investigation is warranted to fully characterize this compound and explore its

potential in various fields of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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